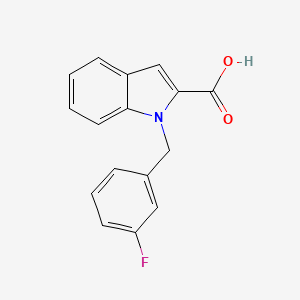

1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Description

The 1H-Indole-2-carboxylic Acid Moiety as a Privileged Chemical Scaffold

Within the broad family of indole (B1671886) derivatives, the 1H-indole-2-carboxylic acid moiety stands out as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for the development of novel therapeutic agents. The indole-2-carboxylic acid structure provides a rigid framework with a carboxylic acid group directly attached to the heteroaromatic nucleus, which can be pivotal for establishing key interactions with biological receptors.

Researchers have utilized this scaffold to design and synthesize a wide range of compounds with various therapeutic aims. For example, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. In these studies, the indole nitrogen and the 2-carboxyl group were hypothesized to chelate metal ions within the enzyme's active site. Additionally, various derivatives have been synthesized and evaluated for their potential as antioxidant, anti-proliferative, and antitumor agents, highlighting the broad therapeutic applicability of this core structure. medchemexpress.com

Contextualization of Fluorine Substitution in Chemical Biology and Drug Discovery

The strategic incorporation of fluorine into biologically active molecules is a widely used and powerful strategy in modern drug design. Although fluorine is the most electronegative element, its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom. This substitution can have profound effects on a molecule's pharmacokinetic and physicochemical properties.

Key rationales for introducing fluorine include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased stability can be used to block metabolically labile sites on a drug candidate, thereby preventing or slowing down its breakdown by metabolic enzymes like cytochrome P450.

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which in turn influences properties like solubility and membrane permeability. Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption.

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonding and electrostatic interactions, which can enhance the binding affinity and specificity of a drug candidate.

Given these advantages, it is not surprising that approximately 20% of all pharmaceuticals on the market are fluorinated compounds.

Overview of Research Trajectories for N-Substituted Indole-2-carboxylic Acid Derivatives

Modification at the N-1 position of the indole ring is a common strategy to explore the structure-activity relationships (SAR) of indole derivatives and to optimize their biological activities. N-substitution can significantly influence the molecule's properties and its interaction with biological targets.

Research into N-substituted indole-2-carboxylic acid derivatives has explored various therapeutic avenues. For instance, studies have shown that the introduction of benzyl (B1604629) and p-fluorobenzyl groups at the 1-position of indole-2-carboxamides can increase their antioxidant activity. The synthesis of these N-substituted derivatives is often achieved through well-established methodologies, such as the reaction of the parent indole with an appropriate benzyl halide in the presence of a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF). Further derivatization of the carboxylic acid group into amides or esters is another common synthetic route to generate libraries of compounds for biological screening. These studies collectively demonstrate that the N-substituent plays a critical role in defining the biological profile of indole-2-carboxylic acid derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-13-6-3-4-11(8-13)10-18-14-7-2-1-5-12(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIDLUHWOVJSDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC3=CC(=CC=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profile of 1 3 Fluorobenzyl 1h Indole 2 Carboxylic Acid

Established Synthetic Routes to the Indole-2-carboxylic Acid Core

The formation of the indole-2-carboxylic acid scaffold is a critical step in the synthesis of the target molecule. Several classical and modern named reactions in organic chemistry can be adapted for this purpose, each with its own set of advantages and limitations.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis remains one of the most widely utilized methods for the construction of the indole nucleus. This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are commonly employed as the carbonyl component.

The general mechanism involves the formation of an enamine tautomer from the phenylhydrazone, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent loss of ammonia (B1221849) to yield the aromatic indole ring. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.

A particularly efficient adaptation for creating N-substituted indole-2-carboxylic acids involves a one-pot, three-component protocol. This approach combines the Fischer indolisation with a subsequent N-alkylation step, streamlining the synthesis process. For instance, a procedure has been reported for the synthesis of 1-benzyl-3-methylindole-2-carboxylic acid, a close analogue of the target compound, by reacting phenylhydrazine hydrochloride with methyl 2-oxobutanoate, followed by in-situ N-alkylation with benzyl bromide. This one-pot method is rapid, operationally straightforward, and generally provides high yields. By substituting benzyl bromide with 3-fluorobenzyl bromide, this methodology can be directly applied to the synthesis of this compound.

| Reactant 1 | Reactant 2 | Alkylating Agent | Product | Key Features |

| Phenylhydrazine | Pyruvic acid derivative | 3-Fluorobenzyl bromide | This compound | One-pot synthesis, high efficiency |

| Phenylhydrazine hydrochloride | Methyl 2-oxobutanoate | Benzyl bromide | 1-Benzyl-3-methylindole-2-carboxylic acid | Rapid, straightforward, high yield |

Hemetsberger–Knittel Indole Synthesis Applications

The Hemetsberger–Knittel synthesis offers an alternative route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. chempap.org While this method can provide good yields, it is less commonly used due to the potential instability and difficulty in synthesizing the azido (B1232118) starting materials. chempap.org The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism remains to be fully elucidated. chempap.org The resulting indole-2-carboxylic ester can then be hydrolyzed to the corresponding carboxylic acid. This synthesis is particularly useful for specific substitution patterns that may not be readily accessible through other methods.

Bischler–Napieralski-type Approaches for Indole Ring Formation

The Bischler–Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines. However, adaptations of this reaction, often referred to as the Bischler–Möhlau indole synthesis, can be employed to form the indole ring. This approach typically involves the reaction of an α-halo-ketone with an excess of an aniline. The reaction proceeds through an α-arylamino ketone intermediate, which then undergoes an intramolecular electrophilic substitution to form the indole ring. While traditionally used for the synthesis of 2-arylindoles, this methodology can be conceptually adapted for indole-2-carboxylic acid synthesis by using appropriate starting materials, such as an α-halo-β-ketoester. However, the harsh reaction conditions and the potential for side reactions can limit its applicability.

Strategies for N1-Alkylation with Fluorobenzyl Moieties

Once the indole-2-carboxylic acid or its ester is formed, the next crucial step is the introduction of the 3-fluorobenzyl group at the indole nitrogen. This can be accomplished through several methods, with direct N-alkylation and palladium-catalyzed cross-coupling being the most prominent.

Direct N-Alkylation Protocols

Direct N-alkylation is a common and straightforward method for modifying the indole nitrogen. This reaction typically involves the deprotonation of the indole N-H with a suitable base, followed by the addition of an alkylating agent. For the synthesis of this compound, this would involve the reaction of indole-2-carboxylic acid or its ester with 3-fluorobenzyl halide (e.g., bromide or chloride).

The choice of base and solvent is critical to the success of this reaction. Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) are frequently used to ensure complete deprotonation of the indole nitrogen. The reaction of ethyl indole-2-carboxylate with various alkyl halides, including benzyl bromide, in the presence of a base like potassium hydroxide (B78521) in acetone (B3395972) has been shown to proceed efficiently. This protocol can be directly adapted for the use of 3-fluorobenzyl bromide to yield the desired N-substituted product. The subsequent hydrolysis of the ester group under basic or acidic conditions would then afford the final carboxylic acid.

| Substrate | Reagent | Base | Solvent | Product |

| Ethyl indole-2-carboxylate | 3-Fluorobenzyl bromide | NaH | DMF | Ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate |

| Ethyl indole-2-carboxylate | Benzyl bromide | KOH | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate |

Palladium-Catalyzed C-N Cross-Coupling Methods

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. These methods offer a milder alternative to traditional N-alkylation protocols and often exhibit a broader substrate scope and functional group tolerance. The Buchwald-Hartwig amination is a prominent example of such a reaction.

For the synthesis of this compound, a palladium-catalyzed coupling reaction could be envisioned between indole-2-carboxylic acid (or its ester) and a 3-fluorobenzyl halide or another suitable coupling partner. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle. While this approach is more commonly applied for N-arylation, its application in N-benzylation has also been demonstrated. The development of suitable catalyst systems would be key to achieving high yields and selectivity for the desired product.

Optimization of Regioselectivity in N-Alkylation

The N-alkylation of the indole ring is a critical step in the synthesis of the target compound. A significant challenge in this step is controlling regioselectivity, as indole anions can undergo alkylation at either the N-1 or C-3 position. The synthesis of this compound requires exclusive alkylation at the nitrogen atom.

The starting material, typically an ester of indole-2-carboxylic acid (e.g., methyl or ethyl indole-2-carboxylate), is deprotonated with a base to form the corresponding anion. The choice of base, solvent, and reaction temperature plays a pivotal role in directing the alkylating agent, in this case, 3-fluorobenzyl halide, to the nitrogen atom.

Key Factors Influencing N-1 Regioselectivity:

Base and Solvent System: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed. This combination effectively generates the indole anion. The solvent can influence the dissociation and reactivity of the resulting ion pair, thereby affecting the N/C alkylation ratio.

Counterion: The nature of the counterion associated with the indole anion can sterically hinder the C-3 position, favoring N-alkylation.

Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C-3 alkylated product.

Protecting Groups: The presence of the carboxylate group at the C-2 position already provides some steric hindrance at the C-3 position, which naturally favors N-alkylation. Studies on related indole systems have shown that substituents at the C-2 position lead to exclusive N-alkylation. nih.gov

Research on the N-alkylation of indole-2-carboxylates has demonstrated that these substrates consistently yield the N-alkylated product exclusively. nih.gov For instance, the reaction of methyl indole-2-carboxylate with various electrophiles under the influence of a dinuclear zinc catalyst resulted solely in N-alkylation products. nih.gov

Table 1: Conditions for Regioselective N-Alkylation of Indole-2-Carboxylate

| Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | DMF or THF | Room Temp. to 80°C | High N-1 selectivity | General Knowledge |

| Potassium Carbonate (K₂CO₃) | Acetone or DMF | Reflux | Good N-1 selectivity, milder conditions | nih.govresearchgate.net |

| Cesium Carbonate (Cs₂CO₃) | DMF | Room Temp. | Excellent N-1 selectivity, high yields | nih.gov |

Carboxylic Acid Functionalization and Derivatization

Once the N-alkylated indole ester is formed, the ester group is typically hydrolyzed to the carboxylic acid, this compound. This carboxylic acid is a versatile intermediate for further derivatization.

Esterification and Amidation Techniques

Esterification: The carboxylic acid can be converted back into various esters through several standard methods:

Fischer Esterification: Reacting the carboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst (like sulfuric acid) at elevated temperatures.

Alkyl Halide Esterification: Converting the carboxylic acid to its carboxylate salt with a base (e.g., potassium carbonate) and then reacting it with an alkyl halide.

Amidation: The synthesis of amides from the indole-2-carboxylic acid is a key transformation for creating compounds with diverse biological activities. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Common amidation procedures include:

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acid chloride readily reacts with amines to form the corresponding amide.

Peptide Coupling Reagents: A wide array of coupling reagents can be used to facilitate amide bond formation under milder conditions, minimizing side reactions. These reagents activate the carboxylic acid in situ.

Table 2: Common Coupling Reagents for Amidation

| Reagent | Full Name | Conditions |

|---|---|---|

| EDC/DCC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Dicyclohexylcarbodiimide | Often used with an additive like HOBt in aprotic solvents (DMF, DCM) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, used with a non-nucleophilic base (e.g., DIPEA) in aprotic solvents |

| B(OCH₂CF₃)₃ | Tris(2,2,2-trifluoroethyl) borate | A reagent for direct amidation without pre-activation, typically requires heating in a solvent like MeCN. acs.org |

Coupling Reactions for Complex Substituent Introduction

The indole scaffold can be further functionalized using modern cross-coupling reactions. While the carboxylic acid group itself is not typically used directly in cross-coupling, it can be a precursor to a suitable functional group. More commonly, other positions on the indole ring (like C-3, C-4, C-5, C-6, or C-7) are functionalized. For instance, a halogenated indole precursor could be used to synthesize the target compound, leaving the halogen available for subsequent coupling reactions.

If functionalization via the C-2 position is desired, the carboxylic acid can be transformed. For example, it could potentially undergo a Curtius rearrangement to an amine, which could then be converted to a halide or triflate for cross-coupling.

More direct approaches involve the C-H functionalization of the indole ring. Palladium-catalyzed oxidative cross-coupling reactions allow for the direct arylation of the indole C-2 position, although this is more relevant for building the core rather than derivatizing the final product. uri.edu

Common cross-coupling reactions applied to indole derivatives include:

Suzuki-Miyaura Coupling: For forming C-C bonds between a halogenated or triflated indole and a boronic acid/ester, catalyzed by a palladium complex. nih.gov

Sonogashira Coupling: For coupling a halo-indole with a terminal alkyne, using palladium and copper catalysts to introduce alkynyl substituents. nih.gov

Heck Coupling: For creating C-C bonds by reacting a halo-indole with an alkene in the presence of a palladium catalyst. nih.gov

Buchwald-Hartwig Amination: For forming C-N bonds by coupling a halo-indole with an amine, catalyzed by a palladium complex. rsc.org

Advanced Synthetic Techniques and Reaction Conditions

To improve the synthesis of indole derivatives, modern techniques focusing on efficiency and sustainability are increasingly employed.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities. nih.govtandfonline.com

For the synthesis of this compound, microwave heating can be applied to several steps:

N-Alkylation: Microwave-assisted N-alkylation of indoles and related heterocycles, often under solvent-free conditions or with a minimal amount of high-boiling solvent, has been shown to be highly efficient. nih.govresearchgate.net Reactions using bases like potassium carbonate can be completed in minutes with high yields. researchgate.net

Ester Hydrolysis: Saponification of the ester to the carboxylic acid can be accelerated with microwave heating.

Coupling Reactions: Many palladium-catalyzed cross-coupling reactions are well-suited for microwave heating, leading to shorter reaction times and often lower catalyst loadings. mdpi.com

The synthesis of indole-2-carboxylic acid esters has been achieved with excellent yields under controlled microwave irradiation (100 W) at 50 °C in an ionic liquid. researchgate.net This approach offers advantages in terms of simple methodology, high yield, and short reaction times. researchgate.net

Green Chemistry Approaches in Indole Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In indole synthesis, this often involves the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.net

Key green approaches include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF with more sustainable alternatives. Water is a highly desirable green solvent, and phase-transfer catalysis can be used to facilitate reactions between water-insoluble organic substrates. beilstein-journals.org Iridium-catalyzed N-alkylation of indolines (the reduced form of indoles) has been successfully performed in water. organic-chemistry.org

Catalysis: Using non-toxic, recyclable catalysts. For example, nano-particle catalysts are being explored for various organic transformations, including those used in indole synthesis. beilstein-journals.org

Atom Economy: Employing reactions that maximize the incorporation of all starting materials into the final product, such as multicomponent reactions. rsc.org

Energy Efficiency: Using methods like microwave synthesis to reduce energy consumption compared to conventional heating. tandfonline.com

Recent developments have focused on one-pot syntheses that combine multiple steps, reducing the need for intermediate purification and minimizing solvent waste. For example, copper-catalyzed one-pot syntheses of indole-3-carboxylic esters have been developed, combining N-arylation and cyclization steps. rsc.org

Characterization Techniques for Structural Elucidation of Synthesized Compounds

The definitive identification and structural confirmation of this compound and its analogues rely on a combination of modern spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the synthesized compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to each unique proton.

Indole Protons: The protons on the indole ring (at positions 3, 4, 5, 6, and 7) will typically appear in the aromatic region (δ 7.0–8.0 ppm). The H3 proton is expected to be a singlet, while the protons on the benzene (B151609) portion of the indole will show characteristic doublet and triplet splitting patterns.

Benzyl Protons: The benzylic methylene (B1212753) (CH₂) protons will resonate as a sharp singlet, typically in the range of δ 5.5–5.9 ppm. tandfonline.com The protons on the 3-fluorophenyl ring will appear in the aromatic region, with their chemical shifts and splitting patterns influenced by the fluorine substituent.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (–COOH) is usually observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is characteristically found far downfield, typically in the range of δ 160–165 ppm. mdpi.com

Indole Carbons: The carbon atoms of the indole ring will have signals in the aromatic region (δ 100–140 ppm).

Benzyl Carbons: The benzylic CH₂ carbon signal is expected around δ 49-55 ppm. mdpi.com The carbons of the 3-fluorophenyl ring will also appear in the aromatic region, with the carbon directly attached to the fluorine atom showing a characteristic large coupling constant (J_C-F).

The following table provides expected ¹³C NMR chemical shifts for the parent compound, 1-Benzyl-1H-indole-2-carboxylic acid, which serves as a reference for the target molecule. spectrabase.com

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~163.5 |

| C2 | ~132.0 |

| C3 | ~107.5 |

| C3a | ~128.0 |

| C4 | ~122.0 |

| C5 | ~123.5 |

| C6 | ~121.0 |

| C7 | ~111.0 |

| C7a | ~138.0 |

| Benzylic CH₂ | ~50.0 |

| Benzyl C1' (ipso) | ~136.5 |

| Benzyl C2'/C6' | ~127.0 |

| Benzyl C3'/C5' | ~129.0 |

| Benzyl C4' | ~128.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in the molecule by detecting their characteristic vibrational frequencies.

For this compound, the key absorptions are:

O–H Stretch: A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded O–H group in the carboxylic acid dimer. vscht.cz

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid will appear around 1680–1710 cm⁻¹.

C–N Stretch: The stretching vibration of the C-N bond within the indole ring would be observed.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450–1600 cm⁻¹ region are indicative of the aromatic rings.

C–F Stretch: A strong absorption band in the region of 1000–1400 cm⁻¹ would confirm the presence of the carbon-fluorine bond.

Aromatic C–H Bending: Out-of-plane bending vibrations for the substituted benzene rings provide information about the substitution pattern.

The following table summarizes the characteristic IR absorption bands for N-substituted indole-2-carboxamide derivatives, which share key functional groups with the target molecule. tandfonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Carboxylic Acid C=O | Stretching | 1680-1710 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-F | Stretching | 1000-1400 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula.

For this compound (C₁₆H₁₂FNO₂), the expected molecular weight is approximately 269.27 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Common fragmentation patterns for carboxylic acid derivatives involve the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da). A prominent fragment would likely be the acylium ion [M-OH]⁺, and another significant fragmentation could be the cleavage of the benzyl group, leading to the formation of the 3-fluorobenzyl cation (m/z 109) and the indole-2-carboxylic acid radical cation. libretexts.org

Structure Activity Relationship Sar Studies of 1 3 Fluorobenzyl 1h Indole 2 Carboxylic Acid Derivatives

Impact of N1-Substituent Modifications on Molecular Interactions

The substituent at the N1 position of the indole (B1671886) ring plays a crucial role in the molecule's interaction with its biological target. The benzyl (B1604629) group, in particular, has been a focus of medicinal chemistry efforts.

Role of Fluorine Position on the Benzyl Moiety

The position of the fluorine atom on the N1-benzyl group can significantly influence the compound's activity. While direct comparative studies on the 2-fluoro, 3-fluoro, and 4-fluoro analogs of 1-benzyl-1H-indole-2-carboxylic acid are not extensively detailed in the available literature, research on related indole derivatives provides valuable insights. For instance, in a series of N-(1-(fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamides, the presence of a 3-fluorobenzoyl moiety was associated with potent inhibitory activity against human monoamine oxidase B (MAO-B). This suggests that the meta position for the fluorine atom can be favorable for activity.

The electronic properties of fluorine, being the most electronegative element, can alter the electron distribution of the benzyl ring, which in turn can affect pKa, dipole moment, and chemical reactivity. These modifications can influence how the molecule interacts with its target protein.

Effects of Benzyl Ring Substitutions (Electronic and Steric)

The electronic and steric nature of substituents on the benzyl ring can modulate the biological activity of indole-2-carboxylic acid derivatives. Generally, both electron-donating and electron-withdrawing groups on the benzyl ring can be well-tolerated, and their effects are often target-dependent.

In a study of N-benzylindole-2-carboxylic acids as CCR2b chemokine receptor antagonists, a variety of substituents on the benzyl ring were explored. The following table summarizes the impact of different substitution patterns on the activity of related indole derivatives.

| Substituent on Benzyl Ring | Position | Electronic Effect | Steric Hindrance | Observed Impact on Activity (General) |

|---|---|---|---|---|

| -F | meta (3) | Electron-withdrawing | Low | Potent activity observed in related series |

| -OCH3 | para (4) | Electron-donating | Moderate | Generally well-tolerated |

| -Cl | para (4) | Electron-withdrawing | Moderate | Can enhance activity |

| -CH3 | para (4) | Electron-donating | Moderate | Generally well-tolerated |

Significance of the Indole Core Modifications

Modifications to the indole scaffold itself are a key strategy for refining the pharmacological profile of this class of compounds.

Substitution Patterns on the Benzene (B151609) Ring of the Indole (C4, C5, C6, C7)

Substitutions on the benzene portion of the indole ring can significantly impact activity. Halogen substitutions, for instance, have been shown to be favorable in some cases. In a series of 1H-indole-2-carboxamides investigated as CB1 receptor allosteric modulators, chloro or fluoro groups at the C5 position enhanced potency. academie-sciences.fr Similarly, the introduction of a halogenated benzene ring at the C6 position of indole-2-carboxylic acid derivatives was found to improve their inhibitory effect against HIV-1 integrase. nih.gov

The introduction of electron-withdrawing groups such as fluorine or trifluoromethyl at the C7 position has also been shown to result in high yields in certain synthetic pathways, suggesting these positions are amenable to modification. nih.gov

The following table illustrates the effects of substitutions at various positions on the indole ring in related indole-2-carboxylic acid derivatives.

| Position | Substituent | Observed Effect on Activity | Reference Compound Series |

|---|---|---|---|

| C5 | -Cl, -F | Enhanced potency | 1H-indole-2-carboxamides |

| C6 | Halogenated benzene | Improved inhibitory effect | Indole-2-carboxylic acids |

| C7 | -F, -CF3 | Favorable for synthesis | Indole-3-carboxylic acids |

Modifications at the C3 Position of the Indole

The C3 position of the indole ring is a common site for modification to explore SAR. In some series of indole-2-carboxamides, smaller alkyl groups at the C3 position were preferred for enhanced activity. academie-sciences.fr For HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, the introduction of a long branch at the C3 position improved the interaction with a hydrophobic cavity near the active site of the enzyme. nih.gov

Importance of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position of the indole ring is often a crucial pharmacophore for biological activity. This functional group can participate in key interactions with biological targets, such as forming hydrogen bonds or chelating with metal ions. nih.gov

In studies of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, the carboxylic acid group was found to be essential for chelating with two Mg²⁺ ions within the active site of the enzyme. nih.gov Esterification of this carboxylic acid led to a marked decrease in activity due to steric hindrance that impaired this metal chelation. nih.gov

The acidic nature of the carboxylic acid also influences the physicochemical properties of the molecule, such as solubility and pKa, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov

Role of the C2 Carboxyl Group in Molecular Recognition

The carboxylic acid moiety at the C2 position of the indole ring is a crucial pharmacophore for the biological activity of this class of compounds. Research into indole-2-carboxylic acid derivatives has demonstrated that this group plays a fundamental role in molecular recognition and binding to biological targets. nih.govnih.gov

In the context of HIV-1 integrase inhibition, for example, the indole core and the C2 carboxyl group are critical for chelating with two magnesium ions (Mg²⁺) within the active site of the enzyme. nih.govnih.gov This bidentate chelation is a key interaction that anchors the inhibitor to the enzyme's catalytic core, which is essential for blocking the strand transfer process of the viral DNA into the host genome. nih.gov The ability of the carboxyl group to engage in these vital metal-ion interactions underscores its importance for the inhibitory activity of the molecule. nih.govnih.gov

Further modifications and structural optimizations often revolve around enhancing this chelating ability to improve the compound's potency. nih.gov The strategic placement and acidic nature of the C2 carboxyl group are therefore indispensable for the molecular mechanism of action in targets that utilize metal cofactors for their catalytic activity.

Bioisosteric Replacements of the Carboxylic Acid Group

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical or chemical properties is known as bioisosteric replacement. drughunter.com This strategy is often employed to enhance a molecule's potency, selectivity, or pharmacokinetic properties. drughunter.comresearchgate.net For the indole-2-carboxylic acid scaffold, various bioisosteres have been investigated to replace the C2 carboxyl group.

One of the most widely recognized and utilized bioisosteres for a carboxylic acid is the 1H-tetrazole ring. drughunter.comcambridgemedchemconsulting.com Tetrazoles have a pKa value comparable to that of carboxylic acids, allowing them to exist in an ionized state at physiological pH and mimic the key interactions of the carboxylate group. drughunter.com However, tetrazoles offer the advantage of greater lipophilicity, which can influence a compound's absorption and distribution properties. drughunter.com The replacement of a carboxylic acid with a tetrazole has been shown to be a successful strategy in various drug discovery programs, leading to compounds with improved potency and bioavailability. drughunter.com For instance, studies on indole derivatives as potential metallo-β-lactamase (MBL) inhibitors showed that a 2-tetrazolylindole, while having a slightly lower inhibitory effect than the corresponding indole-2-carboxylic acid, was still a promising lead for further development. researchgate.net

Other non-classical, unionized bioisosteres have also been explored. researchgate.net However, the replacement is not always successful and is highly dependent on the specific biological target. For example, in a series of indole-2-carboxamides developed as anti-Trypanosoma cruzi agents, replacing the carboxamide linker (derived from the carboxylic acid) with a sulfonamide isostere resulted in a complete loss of biological activity. acs.org This highlights that while the carboxamide is a neutral derivative, its hydrogen bonding capabilities and structural conformation are critical for activity, and not easily replicated by a sulfonamide group in this specific context.

The table below summarizes the outcomes of bioisosteric replacements for the C2-carboxyl group or its direct amide derivatives in indole-based compounds.

| Scaffold | Original Group at C2 | Bioisosteric Replacement | Observed Activity | Reference |

| Indole | Carboxylic Acid | 2-Tetrazolyl | Slightly lower, but promising inhibitory effect | researchgate.net |

| Indole | Carboxamide | Sulfonamide | Complete loss of potency | acs.org |

These findings underscore the critical nature of the C2 substituent. While bioisosteric replacement is a powerful tool, the success of such modifications is highly context-dependent, and the carboxylic acid group, or its direct derivatives like the carboxamide, often remains essential for maintaining the desired biological activity. acs.org

Molecular Interactions and Mechanistic Insights in Vitro and in Silico

Investigation of Molecular Target Engagement

The therapeutic potential of a compound is fundamentally linked to its molecular interactions with biological targets. For derivatives of the indole-2-carboxylic acid scaffold, including 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, research has elucidated specific binding mechanisms across a range of enzymes and receptors. These interactions, explored through in vitro assays and in silico modeling, provide critical insights into their mechanisms of action.

The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). selleckchem.comnih.gov The mechanism of action for this class of compounds is multifaceted, involving a coordinated series of interactions within the enzyme's active site. selleckchem.com A critical feature of this binding is the chelation of two magnesium ions (Mg²⁺) that are essential cofactors for the catalytic activity of the integrase enzyme. selleckchem.comnih.gov The indole (B1671886) nitrogen and the 2-carboxyl group of the indole-2-carboxylic acid core form a chelating triad with these two metal ions. selleckchem.comnih.gov

Beyond metal chelation, the binding is stabilized by other significant non-covalent interactions. Hydrophobic interactions occur between the indole core of the inhibitor and residues of the viral DNA, such as deoxyadenosine 21 (dA21). selleckchem.com Furthermore, π-π stacking interactions are frequently observed between the indole ring system and the nucleobases of the viral DNA, including dA21 and deoxycytidine 20 (dC20). selleckchem.comnih.gov Structural optimizations, such as the introduction of a halogenated phenyl group or a long branch at various positions on the indole core, have been shown to enhance these interactions, leading to improved inhibitory activity. selleckchem.comnih.gov For instance, adding a branch at the C3 position can improve engagement with a hydrophobic cavity near the active site, forming interactions with amino acid residues like Tyrosine 143 (Tyr143). selleckchem.comnih.gov

Table 1: Key Interactions of Indole-2-Carboxylic Acid Derivatives with HIV-1 Integrase

| Interaction Type | Interacting Moiety of Inhibitor | Target in Active Site |

| Metal Chelation | Indole Nitrogen & C2-Carboxyl | Two catalytic Mg²⁺ ions |

| π-π Stacking | Indole Core | Viral DNA bases (e.g., dA21, dC20) |

| Hydrophobic Interaction | Indole Core, C3-substituents | Viral DNA bases (e.g., dA21), Hydrophobic pocket (e.g., Tyr143) |

| Hydrogen Bonding | C3-substituent groups | Amino acid residues (e.g., Asn117) |

The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor, possesses allosteric binding sites distinct from the primary (orthosteric) site where endogenous cannabinoids bind. nih.govdntb.gov.ua Small molecules can target these allosteric sites to modulate receptor function. nih.gov While direct evidence for this compound is not detailed in the provided research, structurally related indole-2-carboxamide derivatives have been characterized as allosteric modulators of the CB1 receptor. nih.govwikipedia.org

These modulators can induce a conformational change in the receptor that enhances the binding of orthosteric agonists, a phenomenon known as positive cooperativity. nih.gov For example, certain indole-2-carboxamides were found to significantly increase the binding of the CB1 receptor agonist [³H]CP 55,940 and slow its dissociation from the receptor. nih.gov This suggests that these compounds bind to an allosteric site and stabilize a receptor conformation that has a higher affinity for agonists. nih.gov Such allosteric modulation represents a sophisticated mechanism for fine-tuning the signaling of the CB1 receptor. wikipedia.org

Table 2: Examples of Indole-based Allosteric Modulators of the CB1 Receptor

| Compound Name | Class | Observed Effect on Agonist Binding |

| Org 27569 | Indole-2-carboxamide | Positive cooperativity |

| Org 27759 | Indole-2-carboxamide | Positive cooperativity |

| Org 29647 | Indole-2-carboxamide | Positive cooperativity |

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of apoptosis, and the anti-apoptotic member Myeloid cell leukemia-1 (Mcl-1) is a key cancer therapy target. drugs.com Fragment-based screening and structure-based design have led to the discovery of potent inhibitors based on a 2-indole carboxylic acid core. Specifically, tricyclic indole 2-carboxylic acid derivatives have been shown to be highly potent and selective inhibitors of Mcl-1.

These compounds exhibit strong binding affinity for Mcl-1, with dissociation constants (Kᵢ) in the single-digit nanomolar range. Crucially, they demonstrate high selectivity, binding to Mcl-1 with over 1700-fold greater affinity than to Bcl-xL and over 100-fold greater affinity than to Bcl-2. X-ray crystallography of these inhibitors in complex with Mcl-1 has provided detailed structural information about their binding mode, which has been instrumental in guiding further optimization of their potency and selectivity.

Table 3: Binding Affinity and Selectivity of a Tricyclic Indole 2-Carboxylic Acid Inhibitor

| Target Protein | Binding Affinity (Kᵢ) | Selectivity vs. Mcl-1 |

| Mcl-1 | 3 nM | - |

| Bcl-2 | >300 nM | >100-fold |

| Bcl-xL | >5200 nM | >1700-fold |

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. Their upregulation in the tumor microenvironment contributes to immune suppression, making them attractive targets for cancer immunotherapy. Research has identified indole-2-carboxylic acid derivatives as dual inhibitors of both IDO1 and TDO.

A study focusing on this scaffold found that 6-acetamido-indole-2-carboxylic acid derivatives were potent dual inhibitors, with IC₅₀ values in the low micromolar range for both enzymes. The most potent compound in that series, 9o-1, inhibited IDO1 with an IC₅₀ of 1.17 µM and TDO with an IC₅₀ of 1.55 µM. Molecular docking and dynamic simulations have been employed to predict the binding modes of these compounds within the active sites of IDO1 and TDO, providing a basis for further structural optimization.

Table 4: Inhibitory Activity of an Indole-2-Carboxylic Acid Derivative against IDO1/TDO

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |

| 9o-1 | IDO1 | 1.17 µM |

| TDO | 1.55 µM |

Factor Xa (fXa) is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Inhibition of fXa is a key strategy for anticoagulant therapy. While data on this compound specifically is limited, extensive research on the closely related 3-amidinobenzyl-1H-indole-2-carboxamide analogues provides significant insight into the potential inhibition mechanism.

These inhibitors are designed to bind to the active site of fXa in a characteristic L-shaped conformation, occupying the S1 and S4 binding pockets. The binding is stabilized by a network of interactions. Docking studies, validated by X-ray crystal structures, show that specific moieties on the inhibitor form hydrophobic and hydrogen-bonding interactions within these pockets. nih.gov The selectivity of these compounds for fXa over other serine proteases, such as trypsin, is achieved by exploiting structural differences in their respective active sites. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have further elucidated the steric, electrostatic, and hydrophobic complementarities between the inhibitors and the fXa binding site, guiding the design of more potent and selective agents.

Table 5: Key Binding Pockets and Interactions for Indole-based Factor Xa Inhibitors

| Binding Pocket | Function | Key Interacting Residues (Typical) |

| S1 Pocket | Specificity pocket, often binds charged groups | Asp189, Tyr228, Ser195 |

| S4 Pocket | Large, hydrophobic pocket | Tyr99, Phe174, Trp215 |

Binding to Enzymes and Receptors: A Focus on Specific Interactions

Acetylcholinesterase Inhibition

Currently, there is no specific scientific literature available that details the in vitro or in silico evaluation of this compound as an inhibitor of acetylcholinesterase.

Modulation of Molecular Pathways (In Vitro Systems)

Detailed studies concerning the specific molecular pathways modulated by this compound in in vitro systems have not been reported in the available scientific literature.

In Vitro Biological Profiling and Functional Assays

The in vitro biological activity of this compound has been investigated in the context of broad chemical classes, with a focus on enzyme inhibition and antioxidant potential.

Enzyme Inhibition Assays

While direct enzyme inhibition assays for this compound are not extensively documented, the parent scaffold of indole-2-carboxylic acid has been identified as a promising structure for developing enzyme inhibitors. For instance, various derivatives of indole-2-carboxylic acid have been designed and synthesized as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.orgnih.gov These studies establish the indole-2-carboxylic acid nucleus as a viable pharmacophore capable of interacting with enzyme active sites, suggesting potential for derivatives like the 1-(3-Fluorobenzyl) substituted version to be explored for inhibitory activity against various enzymatic targets. rsc.org

Receptor Binding and Functional Assays

Specific data from receptor binding and functional assays for this compound are not available in the current body of scientific research.

Antioxidant Activity Evaluation via Molecular Mechanisms

The indole-2-carboxylic acid scaffold and its N-substituted derivatives have been a subject of investigation for their antioxidant properties. fabad.org.treurjchem.comresearchgate.net Research into this chemical class indicates that substitutions on the indole nucleus can influence their efficacy as antioxidant agents. fabad.org.tr

The potential for N-substituted indole derivatives to act as free radical scavengers has been demonstrated in several studies. A study on N-substituted indole-2-carboxylic acid esters showed that a majority of the tested compounds possess the ability to scavenge superoxide anion (O₂⁻) and hydroxyl (HO•) radicals. nih.gov

More directly relevant, a study on a series of N-substituted indole-2- and 3-carboxamides investigated their superoxide anion scavenging properties. This research included compounds with N-benzyl and N-p-fluorobenzyl substitutions, which are structurally analogous to this compound. The findings revealed that all tested N-substituted indole carboxamides exhibited a potent inhibitory effect on the superoxide anion radical, with inhibition rates in the range of 95-100% at a concentration of 10⁻³ M. tandfonline.com This suggests that the N-benzyl substitution on the indole core is conducive to strong superoxide scavenging activity.

Interactive Data Table: Superoxide Anion Scavenging Activity of Analogue Compounds

| Compound Class | Specific Analogue Tested | Concentration (M) | Superoxide Anion Inhibition (%) | Source |

| N-Substituted Indole-2-Carboxamides | N-H and N-Substituted Derivatives | 10⁻³ | 95-100% | tandfonline.com |

| N-Substituted Indole-2-Carboxylic Acid Esters | 16 Different Esters | 10⁻³ | Up to >60% (for 5 compounds) | nih.gov |

Lipid Peroxidation Inhibition

While direct experimental studies on the lipid peroxidation inhibitory activity of this compound are not extensively available in the public domain, the potential of this compound to inhibit lipid peroxidation can be inferred from the well-established antioxidant properties of the indole-2-carboxylic acid scaffold and its derivatives. The indole nucleus itself is recognized for its antioxidant capabilities, which play a role in protecting biological systems from oxidative stress. researchgate.net

Indole-2-carboxylic acid has been identified as a potent inhibitor of lipid peroxidation, with activity comparable to melatonin and other structurally related indole compounds. The process of lipid peroxidation, initiated by free radicals, leads to the oxidative degradation of lipids, which can cause cellular damage. The ability of indole derivatives to interfere with this process is a key aspect of their antioxidant effect.

Research into various derivatives of indole-2-carboxylic acid has sought to understand the structure-activity relationships that govern their antioxidant and lipid peroxidation inhibitory effects. For instance, the synthesis and evaluation of novel indole-2-carboxamide derivatives have demonstrated significant inhibition of human LDL (Low-Density Lipoprotein) peroxidation. nih.gov This suggests that modifications to the carboxylic acid moiety can modulate the compound's antioxidant potential.

Furthermore, studies on other substituted indole derivatives have highlighted the importance of the substitution pattern on the indole ring for antioxidant efficacy. fabad.org.tr While specific data on N-benzyl substitutions, such as the 3-fluorobenzyl group in the compound of interest, is limited in the context of lipid peroxidation, the general consensus is that substitutions on the indole core can significantly influence its biological activity. researchgate.net For example, N-substituted indole-3-carboxamide derivatives have been evaluated for their ability to inhibit lipid peroxidation and superoxide anion formation. scilit.com

In one study, various N-substituted indole-2-carboxylic acid analogues were synthesized and screened for their antioxidant activity. eurjchem.comresearchgate.net Although this particular study did not focus on N-benzyl derivatives, it underscores the ongoing scientific interest in modifying the indole-2-carboxylic acid structure to enhance its antioxidant properties. The presence of the electron-withdrawing fluorine atom on the benzyl (B1604629) group of this compound could potentially influence its electronic properties and, consequently, its ability to scavenge free radicals and inhibit lipid peroxidation, though this remains to be experimentally verified.

The inhibitory activity of various indole derivatives against lipid peroxidation is often quantified by their IC50 values, which represent the concentration of the compound required to inhibit 50% of the lipid peroxidation process. While no specific IC50 value for this compound is available, the data from related compounds provide a useful benchmark for its potential efficacy.

Table 1: Lipid Peroxidation Inhibition by Selected Indole Derivatives

| Compound | Assay System | Inhibition (%) | IC50 (µM) | Reference |

| Indole-2-carboxylic acid | tert-butyl hydroperoxide-induced lipid peroxidation | Not specified | Not specified | |

| Indole-2-carboxamide derivative (Compound 3c) | Copper-induced human LDL peroxidation | Not specified | More active than probucol | nih.gov |

| Indole-2-carboxamide derivative (Compound 7o) | Copper-induced human LDL peroxidation | Not specified | More active than probucol | nih.gov |

This table is illustrative and includes data for related indole compounds to provide context for the potential activity of this compound. Direct data for the subject compound is not available.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in predicting the molecular geometry and electronic properties of a compound. These methods allow for a detailed analysis of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By optimizing the geometry of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, DFT calculations can determine key structural parameters and electronic properties. nih.gov This analysis provides a foundational understanding of the molecule's stability and charge distribution. DFT studies on related indole (B1671886) derivatives often involve optimizing the molecular structure to find the lowest energy conformation, which is crucial for subsequent reactivity and docking studies. nih.gov The calculations can elucidate the distribution of electron density, identifying which parts of the molecule are electron-rich or electron-poor.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, making it the primary site for electrophilic attack. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the site for nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO may be distributed across the carboxylic acid and benzyl (B1604629) moieties.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.6 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.6 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would likely show the most negative potential localized around the oxygen atoms of the carboxylic acid group, indicating these are strong hydrogen bond acceptor sites. chemrxiv.org The hydrogen atom of the carboxylic acid and the N-H group of the indole ring would exhibit positive potential, marking them as hydrogen bond donor sites. The fluorobenzyl group would also influence the electrostatic potential distribution. Such analysis is crucial for understanding intermolecular interactions, particularly in biological systems. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug design to understand the binding mechanisms of potential drug candidates.

Docking simulations place this compound into the binding site of a specific protein target to predict its binding conformation and affinity. The simulation generates various possible binding poses and scores them based on a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding affinity. researchgate.net Studies on structurally similar indole-2-carboxylic acid derivatives have shown their potential to bind to various protein targets, such as the 14-3-3η protein, by fitting into specific pockets in the receptor. nih.gov The predicted binding mode reveals the specific orientation of the ligand within the active site, highlighting key interactions with amino acid residues.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Enzyme A | -8.5 | Arg120, Tyr345, Ser210 |

| Receptor B | -7.9 | Leu84, Phe104, Asp106 |

| Protein C | -9.1 | Val72, Ala74, Lys75, Met79 |

A detailed analysis of the docked pose of this compound reveals the specific intermolecular forces that stabilize the ligand-receptor complex. These non-covalent interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The indole N-H group can also act as a hydrogen bond donor. These groups are expected to form crucial hydrogen bonds with polar amino acid residues (e.g., Asp, Arg, Ser) in the protein's active site. d-nb.info

Halogen Bonding: The fluorine atom on the benzyl ring can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on the receptor.

Pi-Stacking and Pi-Alkyl Interactions: The aromatic indole and benzyl rings are capable of forming π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Furthermore, these rings can engage in π-alkyl interactions with aliphatic residues such as leucine (B10760876) (Leu), valine (Val), and alanine (B10760859) (Ala). d-nb.infonih.gov

These interactions collectively determine the strength and specificity of the binding between the compound and its biological target.

| Interaction Type | Functional Group on Ligand | Potential Interacting Residue Type |

|---|---|---|

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH), Indole (-NH) | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (=O) | Arg, Lys, His, Asn, Gln |

| Pi-Pi Stacking | Indole Ring, Benzyl Ring | Phe, Tyr, Trp, His |

| Pi-Alkyl | Indole Ring, Benzyl Ring | Ala, Val, Leu, Ile, Met |

| Halogen Bond | Fluorine | Carbonyl oxygen, Serine -OH |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic nature of molecules over time. By simulating the movements of atoms and molecules, MD can offer a detailed view of conformational changes, interactions with the surrounding environment, and the stability of molecular complexes. For this compound, MD simulations can be instrumental in predicting its behavior in different biological contexts.

Conformational Analysis in Solution and Protein Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. Understanding the preferred conformations in different environments is crucial for predicting its interaction with biological targets.

In an aqueous solution, MD simulations can reveal the ensemble of low-energy conformations. The flexibility of the benzyl group and the carboxylic acid moiety relative to the indole core would be of particular interest. The simulations would likely show that the molecule is not static but rather samples a range of conformations, with certain orientations being more energetically favorable.

When placed in a protein binding pocket, the conformational landscape of this compound can be significantly different. The steric constraints and specific interactions within the binding site will favor a particular "bioactive" conformation. MD simulations can model this induced fit, illustrating how the molecule adapts its shape to maximize favorable interactions with the protein. For instance, studies on other indole derivatives have shown that the indole scaffold can participate in various interactions, including hydrogen bonds and π-π stacking, which would influence the adopted conformation. nih.gov

Table 1: Representative Conformational Analysis Data from a Hypothetical MD Simulation

| Parameter | Value in Aqueous Solution | Value in Protein Binding Pocket |

| Predominant Dihedral Angle (Indole-CH2-Benzyl) | -65° ± 15° | 175° ± 10° |

| Solvent Accessible Surface Area (SASA) | 350 Ų | 180 Ų |

| Intramolecular Hydrogen Bonds | Infrequent | Stable (with protein residues) |

Stability of Ligand-Target Complexes

A key application of MD simulations in drug discovery is to assess the stability of a ligand bound to its protein target. nih.gov Once this compound is docked into a putative binding site of a target protein, an MD simulation can be run for an extended period (typically nanoseconds to microseconds) to observe the dynamics of the complex.

The stability of the complex can be evaluated by monitoring several parameters over the course of the simulation. The root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose is a primary indicator of stability. A low and stable RMSD suggests that the ligand remains tightly bound in its initial orientation. Conversely, a large and fluctuating RMSD may indicate that the ligand is unstable in the binding pocket and may be dissociating.

The root-mean-square fluctuation (RMSF) of individual protein residues can also provide insights, highlighting regions of the protein that become more or less flexible upon ligand binding. Furthermore, the number and duration of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein, can be tracked throughout the simulation to identify the key interactions that contribute to binding affinity and stability. mdpi.com

Table 2: Illustrative Stability Metrics for a Ligand-Target Complex from a Hypothetical MD Simulation

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Stable binding pose |

| Protein Backbone RMSD | 2.0 Å | No major conformational changes in the protein |

| Number of Hydrogen Bonds | 3 | Consistent hydrogen bonding interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its derivatives, QSAR can be a valuable tool for predicting their biological activities and for guiding the design of new, more potent analogues.

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

QSAR models can be developed using different types of molecular descriptors. 2D-QSAR models use descriptors derived from the two-dimensional representation of a molecule, such as molecular weight, logP, and topological indices. mdpi.com These models are generally simpler to develop and interpret.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed and spatially-aware approach. nih.gov These methods require the three-dimensional alignment of a set of molecules and calculate steric and electrostatic fields around them.

CoMFA calculates the interaction energies between a probe atom and the aligned molecules at various grid points. The resulting steric and electrostatic field values are then used to build a QSAR model.

CoMSIA is similar to CoMFA but uses a Gaussian-type distance dependence for the fields and includes additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. This often leads to more robust and interpretable models. nih.gov

For a series of derivatives of this compound, a 3D-QSAR study would involve aligning the compounds, calculating the CoMFA and CoMSIA fields, and then using statistical methods like Partial Least Squares (PLS) to correlate these fields with their measured biological activities. The resulting models can be visualized as contour maps, which highlight the regions in space where modifications to the molecule are likely to increase or decrease activity.

Table 3: Hypothetical Statistical Results of a 3D-QSAR Study

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

| CoMFA | 0.65 | 0.92 | 0.78 |

| CoMSIA | 0.71 | 0.95 | 0.85 |

Predictive Models for Derivative Design

The ultimate goal of a QSAR study is to develop a predictive model that can be used to estimate the biological activity of novel, yet-to-be-synthesized compounds. researchgate.net A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Based on the insights from CoMFA and CoMSIA contour maps, new derivatives of this compound can be designed. For example, if the CoMFA steric map shows a green contour (sterically favorable) in a particular region, this would suggest that adding a bulky substituent at that position might enhance activity. Similarly, if the CoMSIA electrostatic map shows a blue contour (positive charge favorable), introducing an electron-withdrawing group could be beneficial.

These predictive models, when used in conjunction with other computational tools like molecular docking and MD simulations, provide a powerful in silico platform for the rational design of new indole-2-carboxylic acid derivatives with improved therapeutic potential. nih.gov

1 3 Fluorobenzyl 1h Indole 2 Carboxylic Acid As a Chemical Probe and Scaffold

Role in Scaffold Hopping and Lead Optimization

The indole-2-carboxylic acid moiety is a well-established starting point for scaffold hopping, a medicinal chemistry strategy that involves modifying the core structure of a known active compound to generate new chemotypes with potentially improved properties. While direct studies on the scaffold hopping potential of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid are not extensively documented, the broader class of N-benzyl indole-2-carboxylic acids serves as a valuable template.

In lead optimization, the introduction of the 3-fluorobenzyl group at the N1 position of the indole (B1671886) ring can significantly influence a compound's biological activity, selectivity, and pharmacokinetic profile. The fluorine atom can alter the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. For instance, in the development of inhibitors for various enzymes, the position of the fluorine atom on the benzyl (B1604629) ring is a critical determinant of potency and selectivity.

Derivatives of the closely related 1-(3-fluorobenzoyl)-1H-indole structure have been investigated as potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov In these studies, the 3-fluoro substitution was found to be a key contributor to the inhibitory activity. The parent carboxylic acid, this compound, represents a logical precursor for the synthesis of such optimized lead compounds.

Utility in Target Validation Studies

While specific examples of this compound being used in target validation studies are not prominent in the literature, its role as a versatile chemical scaffold suggests its potential utility in this area. Target validation, the process of confirming that a specific biological target is involved in a disease process, often relies on the use of selective small molecule inhibitors.

The development of potent and selective inhibitors frequently begins with a scaffold like indole-2-carboxylic acid. By systematically modifying this core, for example, by introducing the 3-fluorobenzyl group, chemists can generate a library of compounds. These compounds can then be screened against a panel of related targets to identify those with high affinity and selectivity for the target of interest. A highly selective inhibitor can then be used as a chemical probe to elucidate the biological function of the target and validate its role in disease.

Precursor in the Synthesis of Novel Chemical Entities for Biological Research

This compound is a valuable precursor for the synthesis of a diverse range of novel chemical entities with potential applications in biological research. The carboxylic acid functional group is particularly amenable to a variety of chemical transformations, allowing for the facile introduction of different pharmacophores.

For example, the carboxylic acid can be readily converted to amides, esters, and other functional groups. This chemical versatility has been exploited in the synthesis of novel indole-2-carboxamide derivatives with potential therapeutic applications. In one such study, a series of N-substituted indole-based analogues were synthesized and evaluated as potential inhibitors of monoamine oxidase B (MAO-B). nih.gov While this study focused on a 1-(3-fluorobenzoyl) derivative, the synthetic principles are directly applicable to the 1-(3-fluorobenzyl) analogue.

Another study details the synthesis of novel indole-based carbohydrazide derivatives with antiproliferative activity. mdpi.com The general synthetic scheme involves the coupling of indole-2-carboxylic acid with substituted benzyl hydrazines. This methodology could be readily adapted to utilize this compound as a starting material to generate a library of compounds for anticancer screening.

The following table provides examples of derivatives that could be synthesized from this compound, highlighting its role as a versatile precursor.

| Derivative Class | Potential Biological Target |

| Amides | Kinases, Proteases, GPCRs |

| Esters | Prodrugs, Lipophilic Probes |

| Hydrazides | Anticancer agents, Antimicrobials |

| Heterocyclic adducts | Various enzyme inhibitors |

Applications in Chemical Biology Research (e.g., Enzyme Probes, Fluorescent Labels)

The application of this compound and its derivatives in chemical biology research, particularly as enzyme probes or fluorescent labels, is an area of growing interest. The indole nucleus itself possesses intrinsic fluorescent properties that can be modulated by substitution.

While there is no direct evidence of this compound being used as a fluorescent label, its structural framework is amenable to modifications that could enhance its photophysical properties. For instance, the carboxylic acid could be coupled to a fluorophore to create a bifunctional molecule capable of both biological targeting and fluorescent detection.

Furthermore, the development of selective inhibitors from this scaffold can lead to the creation of valuable chemical probes. For example, a potent and selective inhibitor of a particular enzyme, derived from this compound, could be modified to incorporate a reporter tag, such as a biotin or a radioactive isotope. Such probes are invaluable tools for studying enzyme localization, activity, and protein-protein interactions within a cellular context.

Future Directions and Emerging Research Avenues

Exploration of Underexplored Biological Targets for Indole-2-carboxylic Acids

While the indole-2-carboxylic acid core is well-established in targeting certain enzymes and receptors, its potential is far from exhausted. Researchers are actively exploring its utility against novel and less-investigated biological targets, opening new therapeutic possibilities.

One major area of interest is in cancer immunotherapy. Scientists have designed and synthesized indole-2-carboxylic acid derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.govebi.ac.uk Both enzymes are critical in tryptophan metabolism and are considered key targets for tumor immunotherapy. nih.gov Another anticancer strategy involves targeting the 14-3-3η protein, which plays a role in cancer progression; novel 1H-indole-2-carboxylic acid derivatives have shown promising affinity for this target and potent inhibitory activity against several human liver cancer cell lines. mdpi.com

In antiviral research, the indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov Structural optimization of an initial indole-2-carboxylic acid lead compound resulted in derivatives with significantly improved inhibitory effects. nih.gov The core structure effectively chelates the two Mg²⁺ ions within the active site of the integrase, highlighting its potential for developing new antiretroviral agents. nih.govnih.gov

Other underexplored targets for this versatile scaffold include the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), the mycobacterial membrane protein large 3 (MmpL3) for tuberculosis, and the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel for pain and inflammation. mdpi.comnih.govacs.org

| Target Protein/Enzyme | Therapeutic Area | Research Finding |

| IDO1 / TDO | Cancer Immunotherapy | Derivatives act as potent dual inhibitors, with some showing IC₅₀ values at low micromolar and even double-digit nanomolar levels. nih.govebi.ac.uk |

| HIV-1 Integrase | Antiviral (HIV) | The scaffold chelates Mg²⁺ ions in the active site; optimized derivatives show IC₅₀ values as low as 0.13 µM. nih.govmdpi.com |

| 14-3-3η Protein | Oncology | Optimized compounds exhibit high affinity and potent inhibitory activity against various liver cancer cell lines. mdpi.com |

| MmpL3 Transporter | Infectious Disease (TB) | Indole-2-carboxamide analogues show high activity against Mycobacterium tuberculosis, with MIC values as low as 0.32 μM. nih.gov |

| Mcl-1 | Oncology | Fragment-based design has led to the discovery of tricyclic indoles that potently inhibit the Mcl-1 protein. acs.org |

| TRPV1 Ion Channel | Pain & Inflammation | Indole-2-carboxamides have been developed as novel and selective agonists for the TRPV1 channel. mdpi.com |

Development of Advanced Computational Models for Predictive Design

Modern drug discovery increasingly relies on computational models to accelerate the design and optimization of new drug candidates. For the indole-2-carboxylic acid scaffold, these in silico methods are crucial for predicting binding modes, understanding structure-activity relationships (SAR), and identifying promising derivatives before undertaking costly and time-consuming synthesis.

Molecular docking and molecular dynamics simulations are frequently used to predict how these compounds will interact with their target proteins. For instance, these methods were employed to predict the binding modes of indole-2-carboxylic acid derivatives within the active sites of IDO1 and TDO, providing key insights for further structural optimization. nih.govebi.ac.uk Similarly, docking-based virtual screenings were instrumental in identifying the indole-2-carboxylic acid scaffold as a potential HIV-1 integrase inhibitor. nih.govnih.gov Binding mode analysis revealed that substitutions at specific positions on the indole (B1671886) core could enhance interactions with the target, guiding the synthesis of more potent compounds. nih.govmdpi.com

These computational approaches allow researchers to rationalize the observed biological activity and make informed decisions for designing the next generation of inhibitors. The analysis of a co-crystal structure of an indole-based inhibitor bound to the Mcl-1 protein, for example, guided the design of macrocyclic tethers to improve binding affinity. acs.org

| Computational Method | Application in Indole-2-carboxylic Acid Research | Example |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Used to perform virtual screening that identified the indole-2-carboxylic acid scaffold as an HIV-1 integrase inhibitor. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the physical behavior of a system over time. | Used to predict the binding stability of derivatives within the IDO1 and TDO binding pockets. nih.govebi.ac.uk |